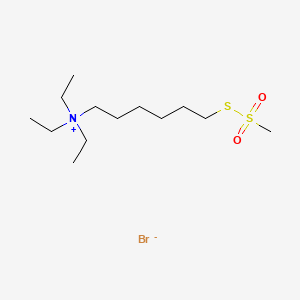

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide

Description

BenchChem offers high-quality 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30NO2S2.BrH/c1-5-14(6-2,7-3)12-10-8-9-11-13-17-18(4,15)16;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTKONNSRKDPBO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCCCCCSS(=O)(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676172 | |

| Record name | N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386229-78-3 | |

| Record name | 1-Hexanaminium, N,N,N-triethyl-6-[(methylsulfonyl)thio]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386229-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Triethyl-6-[(methanesulfonyl)sulfanyl]hexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide: A Technical Guide for Researchers

An In-depth exploration of the solubility characteristics of a key bioconjugation reagent in aqueous and organic media, providing researchers with the foundational knowledge and practical protocols for its effective application.

Introduction: The Critical Role of Solubility in Thiol-Reactive Probes

6-(Triethylammonium)hexyl Methanethiosulfonate (MTS) Bromide stands as a pivotal tool in the realm of protein chemistry and drug delivery. Its utility in the selective modification of cysteine residues allows for the introduction of a permanent positive charge, enabling the study of protein structure and function, particularly in ion channels and transporters. The efficacy of this reagent, however, is fundamentally governed by its solubility in the chosen solvent system. A thorough understanding of its dissolution characteristics in both aqueous buffers, the native environment of most biological systems, and polar aprotic solvents like dimethyl sulfoxide (DMSO), a common vehicle for compound storage and delivery, is paramount for experimental success.

This technical guide provides a comprehensive overview of the solubility of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide in water and DMSO. Moving beyond a simple qualitative statement of "soluble," this document delves into the physicochemical principles governing its solubility, offers detailed, field-proven protocols for its quantitative determination, and presents a comparative analysis to empower researchers in making informed decisions for their experimental designs.

Physicochemical Drivers of Solubility: A Molecular Perspective

The solubility of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a direct consequence of its molecular architecture. As a quaternary ammonium salt, it possesses both ionic and nonpolar characteristics that dictate its interaction with different solvents.

In Water: The presence of the positively charged triethylammonium head group and the bromide counter-ion facilitates strong ion-dipole interactions with polar water molecules. This electrostatic attraction is the primary driving force for its dissolution in aqueous media. The hexyl chain, being hydrophobic, would typically disfavor aqueous solubility. However, the dominant effect of the charged headgroup ensures its miscibility in water. The solubility of quaternary ammonium salts in water is also influenced by the chain length of the alkyl groups; longer chains can decrease solubility due to increased hydrophobicity[1].

In DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent with a strong dipole moment, making it an excellent solvent for a wide array of organic and inorganic compounds[2]. It readily dissolves 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide by solvating the triethylammonium cation and the bromide anion. The polar nature of the S=O bond in DMSO effectively shields the charges of the ionic compound, overcoming the lattice energy of the solid. For many non-water-soluble MTS reagents, DMSO serves as a crucial solvent[3]. The solubility of ionic liquids and related salts in DMSO is often enhanced by the solvent's ability to disrupt cation-anion interactions[4].

Quantitative Solubility Data

| Solvent | Qualitative Solubility | Expected Quantitative Range | Primary Driving Force |

| Water | Soluble | Likely in the high mg/mL to Molar range | Ion-dipole interactions |

| DMSO | Soluble | Likely in the high mg/mL to Molar range | Dipole-ion interactions |

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method . This technique involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute. Below are detailed protocols for determining the solubility of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide in both water and DMSO.

Protocol 1: Aqueous Solubility Determination via UV-Vis Spectrophotometry

This protocol is suitable for determining the solubility in water or aqueous buffers.

Principle: An excess of the compound is equilibrated in the aqueous solvent. After separation of the undissolved solid, the concentration of the dissolved compound in the supernatant is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

Materials:

-

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide

-

Deionized water or desired aqueous buffer

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

0.22 µm syringe filters

-

UV-Vis spectrophotometer and quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide and dissolve it in the chosen aqueous solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected solubility range.

-

-

Generation of a Standard Curve:

-

Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a mid-range standard solution from 200-400 nm.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (e.g., 20-30 mg) to a known volume of the aqueous solvent (e.g., 2 mL) in a sealed vial. The presence of undissolved solid is crucial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the vial in a shaker or incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Concentration Determination:

-

Dilute the filtered supernatant with the aqueous solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

Use the equation of the standard curve to calculate the concentration of the diluted sample and then factor in the dilution to determine the concentration of the original saturated solution. This value represents the aqueous solubility.

-

Sources

An In-depth Technical Guide to the Safe Handling and Application of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide

This guide provides a comprehensive overview of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, a specialized sulfhydryl-reactive reagent. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its properties, safe handling, and experimental applications.

Introduction: The Role of Thiol-Reactive Probes in Modern Research

Methanethiosulfonate (MTS) reagents are a class of compounds invaluable for probing protein structure and function.[1] Their high reactivity and specificity towards thiol groups of cysteine residues allow for targeted modification of proteins. This targeted modification can be used to introduce charged groups, fluorescent labels, or cross-linking agents, enabling the study of protein domains, ion channel accessibility, and enzymatic mechanisms. 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide belongs to this important class of reagents, offering a positively charged moiety for specific applications.

Core Chemical and Physical Properties

| Property | Value/Description | Source/Analogy |

| Molecular Formula | C13H30BrNO2S2 | Calculated |

| Molecular Weight | 376.43 g/mol | |

| Appearance | Likely a white to off-white solid | Analogy to MTSET[1] |

| Solubility | Soluble in water, DMSO, and Methanol | |

| Purity | Typically >95% for research-grade material | Analogy to MTSET[1] |

Mechanism of Action:

The core reactivity of MTS reagents lies in the electrophilic nature of the sulfur atom in the thiosulfonate group. This sulfur atom readily reacts with the nucleophilic thiol group of a cysteine residue, forming a disulfide bond and releasing methanesulfonic acid as a byproduct. This reaction is highly specific for thiols under mild pH conditions.

Caption: Reaction of an MTS reagent with a cysteine residue.

Hazard Identification and Safety Precautions

Given the reactive nature of MTS reagents, appropriate safety measures are paramount. The following information is based on data for similar compounds and general principles of laboratory safety.

Potential Hazards:

-

Toxicity: The toxicity of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is unknown.[1] However, related compounds are considered potentially harmful.[1] Ingestion, inhalation, and skin/eye contact should be avoided.

-

Irritation: May cause skin and eye irritation upon contact.[2]

-

Reactivity: MTS reagents are reactive towards thiols and can hydrolyze in aqueous solutions.[1]

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is essential when handling this compound.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with the solid compound or solutions. |

| Hand Protection | Nitrile gloves | To prevent skin contact. Change gloves immediately if contaminated. |

| Body Protection | Laboratory coat | To protect clothing and skin from accidental splashes. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of any dust or aerosols. |

digraph "PPE_Workflow" { graph [nodesep=0.3, ranksep=0.3, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowhead=vee, color="#5F6368"];"Start" [label="Prepare to Handle Reagent", shape=ellipse, fillcolor="#34A853"]; "Don_Gloves" [label="Wear Nitrile Gloves"]; "Don_Coat" [label="Wear Lab Coat"]; "Don_Goggles" [label="Wear Safety Goggles"]; "Work_Hood" [label="Work in Fume Hood"]; "Handle_Reagent" [label="Proceed with Experiment", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="Decontaminate & Dispose", shape=ellipse, fillcolor="#EA4335"];

"Start" -> "Don_Coat"; "Don_Coat" -> "Don_Gloves"; "Don_Gloves" -> "Don_Goggles"; "Don_Goggles" -> "Work_Hood"; "Work_Hood" -> "Handle_Reagent"; "Handle_Reagent" -> "End"; }

Caption: Personal Protective Equipment (PPE) workflow.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the reagent and ensure laboratory safety.

Storage:

-

Temperature: Store desiccated at -20°C for long-term storage.[1]

-

Atmosphere: Store under an inert atmosphere if possible, as the compound may be hygroscopic.[3]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

Handling:

-

Weighing: Weigh the compound in a chemical fume hood to avoid inhalation of dust.

-

Solution Preparation: Prepare solutions immediately before use, as MTS reagents can hydrolyze in aqueous buffers.[1] The half-life of a similar compound, MTSET, is approximately 10 minutes at pH 7.5.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the use of 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide. Specific concentrations and incubation times may need to be optimized for your particular application.

Stock Solution Preparation:

-

Equilibrate the reagent vial to room temperature before opening to prevent condensation of moisture.

-

In a chemical fume hood, prepare a concentrated stock solution (e.g., 100 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protein Modification Protocol:

-

Prepare the protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer) at a pH between 7.0 and 8.0.

-

Add the desired final concentration of the MTS reagent to the protein solution. A typical final concentration is in the range of 1-10 mM.

-

Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours).

-

Quench the reaction by adding a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 10-20 mM.

-

Remove excess reagent and byproducts by dialysis, gel filtration, or spin filtration.

-

Confirm the modification using techniques such as mass spectrometry or functional assays.

Caption: General workflow for protein modification.

Waste Disposal

All waste containing 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide, including unused reagent, reaction mixtures, and contaminated materials, should be treated as hazardous chemical waste.[4]

Disposal Procedure:

-

Segregation: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "6-(Triethylammonium)hexyl Methanethiosulfonate Bromide".

-

Inactivation (for bulk quantities): For larger quantities of surplus reagent, chemical inactivation may be an option prior to disposal. This should only be performed by trained personnel following established institutional safety protocols. A common method for inactivating thiol-reactive compounds is treatment with an excess of a reducing agent followed by oxidation with a suitable oxidizing agent like sodium hypochlorite solution.[5]

-

Institutional Guidelines: Follow all local and institutional guidelines for the disposal of hazardous chemical waste.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide is a powerful tool for the targeted modification of cysteine residues in proteins. Its utility in elucidating protein structure and function is significant. However, its reactive nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively incorporate this reagent into their experimental workflows, contributing to the advancement of scientific knowledge.

References

- Interchim. (n.d.). MTS reagents.

- Biotium, Inc. (n.d.). MTSET ( (2-(Trimethylammonium)ethyl) methanethiosulfonate Bromide ).

- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

- Fisher Scientific. (2015, January 14). SAFETY DATA SHEET: Myristyltrimethylammonium bromide.

- INCHEM. (n.d.). ICSC 0109 - METHYL BROMIDE.

- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.

Sources

Methodological & Application

Cysteine Labeling with 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH): An In-Depth Technical Guide

This comprehensive guide provides a detailed protocol and scientific insights for the specific and efficient labeling of cysteine residues in proteins and peptides using 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH). This document is intended for researchers, scientists, and drug development professionals engaged in protein structure-function studies, proteomics, and the development of bioconjugates.

Introduction: The Power of Thiol-Specific Modification

The targeted chemical modification of proteins is a cornerstone of modern biochemical and pharmaceutical research. Among the amino acids, cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for specific labeling due to its relatively low abundance and high nucleophilicity. Methanethiosulfonate (MTS) reagents have emerged as a superior class of compounds for cysteine modification, prized for their high reactivity and specificity under mild physiological conditions.

6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH) is a positively charged MTS reagent that reacts rapidly with cysteine residues to form a stable, yet reversible, disulfide bond. The presence of the triethylammonium headgroup and the hexyl spacer arm imparts distinct properties to this reagent, influencing its solubility, accessibility to cysteine sites, and the characteristics of the labeled protein. This guide will delve into the mechanistic underpinnings of this reaction and provide a robust, validated protocol for its successful implementation.

The Chemistry of Cysteine Labeling with MTS-TEAH

The fundamental reaction between MTS-TEAH and a cysteine residue is a nucleophilic attack of the deprotonated thiol group (thiolate) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the hexyl-triethylammonium moiety, with the concomitant release of methanesulfinic acid.

This reaction is highly specific for sulfhydryl groups under controlled pH conditions (typically pH 6.5-8.0). The rate of the reaction is pH-dependent, as it requires the presence of the more nucleophilic thiolate anion. The resulting disulfide bond is stable under typical experimental conditions but can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, offering a valuable element of experimental control.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction of MTS-TEAH with a protein cysteine residue.

Essential Materials and Reagent Preparation

Reagent Specifications

| Reagent | CAS Number | Molecular Weight | Properties |

| 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH) | 386229-78-5 | 376.43 g/mol | Soluble in water, DMSO, and methanol. |

Reagent Preparation and Storage

-

MTS-TEAH Stock Solution: Due to the susceptibility of MTS reagents to hydrolysis, it is imperative to prepare stock solutions immediately before use.[1] Dissolve the required amount of MTS-TEAH powder in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM). Store any remaining solid reagent desiccated at -20°C.[1]

-

Protein Sample: The protein of interest should be in a buffer free of primary amines (e.g., Tris) and reducing agents. Suitable buffers include phosphate-buffered saline (PBS) or HEPES at a pH between 6.5 and 8.0. If the protein solution contains a reducing agent from purification steps, it must be removed prior to labeling. This can be achieved through dialysis, buffer exchange, or the use of desalting columns.

-

Quenching Solution: A solution of a small thiol-containing molecule is used to stop the labeling reaction. Prepare a 1 M stock solution of L-cysteine or β-mercaptoethanol in a compatible buffer.

Detailed Protocol for Cysteine Labeling

This protocol provides a general framework for the labeling of a protein with MTS-TEAH. Optimal conditions, such as the molar excess of the reagent and incubation time, may need to be determined empirically for each specific protein.

Experimental Workflow

Caption: Workflow for cysteine labeling with MTS-TEAH.

Step-by-Step Procedure

-

Protein Preparation: a. Ensure the protein sample is in a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5). b. If necessary, remove any reducing agents from the protein sample using a desalting column or dialysis. c. Determine the protein concentration accurately.

-

Labeling Reaction: a. Immediately before starting the reaction, prepare a fresh stock solution of MTS-TEAH in anhydrous DMSO (e.g., 100 mM). b. Add a 10- to 20-fold molar excess of the MTS-TEAH stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept low (ideally <5%) to avoid protein denaturation. c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 4-16 hours).

-

Quenching the Reaction: a. To stop the labeling reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in large excess to the initial MTS-TEAH concentration (e.g., 100 mM). b. Incubate for 15-30 minutes at room temperature.

-

Removal of Excess Reagent and Quencher: a. The unreacted MTS-TEAH and the quenching reagent must be removed from the labeled protein. This can be achieved by:

- Dialysis: Dialyze the sample against a suitable buffer.

- Size-Exclusion Chromatography (SEC): Use a desalting column to separate the labeled protein from the small molecule reagents.

- Precipitation: For some proteins, precipitation with acetone or trichloroacetic acid (TCA) can be effective, followed by resolubilization.[2]

Validation of Labeling

The success and extent of labeling should be verified. Common methods include:

-

Mass Spectrometry (MS): Analysis of the intact protein by MALDI-TOF or ESI-MS will show a mass shift corresponding to the addition of the MTS-TEAH moiety (mass increase of 298.51 Da, which is the mass of the MTS-TEAH cation).[3][4]

-

Tandem Mass Spectrometry (MS/MS): Peptide mapping experiments can identify the specific cysteine residue(s) that have been labeled.[3][4]

-

Ellman's Test: This colorimetric assay can quantify the number of free thiols remaining after the labeling reaction, providing an indirect measure of labeling efficiency.

Downstream Applications and Considerations

MTS-TEAH labeled proteins are valuable tools for a variety of biophysical and biochemical studies:

-

Structural Studies: The introduction of a charged and bulky group can be used to probe the accessibility and local environment of cysteine residues within a protein's three-dimensional structure.

-

Protein-Protein Interactions: The modified cysteine can serve as a handle for cross-linking studies or to investigate the role of specific residues in protein complex formation.

-

NMR Spectroscopy: The introduction of a tag can induce chemical shift perturbations that provide structural and dynamic information about the protein.[5][6][7]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete reduction of protein cysteines. | Ensure all disulfide bonds are reduced prior to labeling and that reducing agents are completely removed. |

| Inactive MTS-TEAH reagent. | Always use freshly prepared stock solutions of MTS-TEAH. Store the solid reagent properly. | |

| Inaccessible cysteine residues. | Consider partial denaturation of the protein to expose buried cysteines, if compatible with the experimental goals. | |

| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Minimize the volume of the MTS-TEAH stock solution added to the reaction. |

| Protein instability under reaction conditions. | Perform the labeling reaction at a lower temperature (4°C) or for a shorter duration. Screen different buffer conditions. | |

| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH within the recommended range of 6.5-8.0 to favor reaction with the more nucleophilic thiolate over other functional groups. |

Conclusion

The protocol detailed in this guide provides a robust and reliable method for the specific labeling of cysteine residues with 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can effectively utilize MTS-TEAH to generate valuable tools for a wide array of applications in protein science and drug discovery. The inherent reversibility of the formed disulfide bond further enhances the utility of this reagent, allowing for dynamic studies and controlled release applications.

References

-

Interchim. (n.d.). MTS reagents. Retrieved from [Link]

-

Bio-Rad Laboratories. (n.d.). Protein Extraction and Cleanup. Retrieved from [Link]

- Wu, C., & Clauser, K. R. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments, (160), 10.3791/61239.

- Wu, S. L., Teshima, G., Cacia, J., & Hancock, W. S. (2009). Mass spectrometric determination of disulfide linkages in recombinant therapeutic proteins using on-line LC-MS with electron transfer dissociation (ETD). Journal of the American Society for Mass Spectrometry, 20(5), 845–853.

- Xu, H., Freitas, M. A., & Loo, R. R. (2007). Protein disulfide bond determination by mass spectrometry. Analytical chemistry, 79(23), 8975–8983.

- Gaponenko, V., & Howarth, J. W. (2010). NMR studies of large protein systems. Methods in molecular biology (Clifton, N.J.), 601, 145–167.

-

Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

- Theillet, F. X., Binolfi, A., Frembgen-Kesner, T., Hingorani, K., Sarkar, M., Kyne, C., ... & Selenko, P. (2016). Cell signaling, post-translational protein modifications and NMR Spectroscopy. Journal of biomolecular NMR, 64(4), 351-367.

- Clubb, R. T., & Macao, B. (2018). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Journal of visualized experiments : JoVE, (132), 56931.

- Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts of cysteine and cystine residues in proteins: a sensitive probe of conformation and disulfide bond formation. Journal of biomolecular NMR, 18(2), 165–175.

- Li, A., & Lim, R. Y. (2021). NMR-Based Methods for Protein Analysis. Analytical chemistry, 93(1), 512-532.

-

Bitesize Bio. (2022, June 10). 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. Retrieved from [Link]

- Chen, Y., Yu, Y., & Zhang, Y. (2018). Removal of detergents from protein digests for mass spectrometry analysis. Analytical biochemistry, 550, 1-3.

-

Chen, Y., & Zhang, Y. (2010). Removal of contaminants from protein samples. YouTube. Retrieved from [Link]

-

Biocompare. (n.d.). Protein Labeling Reagents. Retrieved from [Link]

- Xing, B., & Rao, J. (2008). Thiol reactive probes and chemosensors. Chemical Society reviews, 37(7), 1410–1421.

-

Medtraining.org. (n.d.). Specimen Transport - MTS. Retrieved from [Link]

-

ACCA Global. (n.d.). About our exams. Retrieved from [Link]

-

Laboratoire de Recherche en Informatique. (n.d.). count_1w.txt. Retrieved from [Link]

- Wang, L., Liu, Y., Li, Y., Wu, J., & Chen, J. (2022). Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells.

Sources

- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. users.cs.duke.edu [users.cs.duke.edu]

- 7. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Extracellular Landscape: A Guide to the Cell-Impermeant Properties of Charged MTS Reagents

Introduction: Unmasking the Topology of Membrane Proteins

In the intricate world of cellular biology and drug discovery, understanding the three-dimensional structure of membrane proteins is paramount. These proteins, embedded within the lipid bilayer, serve as gatekeepers and communicators, controlling the flow of ions and molecules and mediating cellular responses to external stimuli. Elucidating their topology—which parts of the protein are exposed to the extracellular environment, embedded within the membrane, or facing the cytoplasm—is crucial for deciphering their function and for the rational design of targeted therapeutics.

Charged methanethiosulfonate (MTS) reagents, such as MTSET and MTSES, have emerged as invaluable tools for this purpose. Their defining characteristic is their inability to cross the cell membrane, a property conferred by their charged moieties. This cell impermeability allows researchers to selectively label cysteine residues accessible from the extracellular space, providing a powerful method for mapping the external topography of membrane proteins. This application note provides a comprehensive guide to the principles and protocols governing the use of charged MTS reagents, designed for researchers, scientists, and drug development professionals seeking to leverage this elegant technique.

The Physicochemical Basis of Cell Impermeability

The selective permeability of the cell membrane is a fundamental principle of biology. The lipid bilayer acts as a formidable barrier to charged and highly polar molecules. This is precisely the principle that underpins the utility of charged MTS reagents.

-

[2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET) possesses a positively charged quaternary ammonium group.

-

Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) contains a negatively charged sulfonate group.[1][2][3]

These charged groups render the molecules hydrophilic and energetically unfavorable to partition into the hydrophobic core of the lipid bilayer. Consequently, when applied to intact cells, MTSET and MTSES are restricted to the extracellular environment, reacting only with sulfhydryl groups of cysteine residues exposed on the cell surface.[4] In contrast, uncharged or smaller, less charged MTS reagents like MTSEA can exhibit some degree of membrane permeability, potentially leading to the labeling of intracellular cysteines and confounding topological studies.[5]

Comparative Analysis of Charged MTS Reagents

The choice between the positively charged MTSET and the negatively charged MTSES can provide additional layers of information about the local environment of an accessible cysteine residue.

| Reagent | Chemical Name | Charge | Key Characteristics |

| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | Positive | Can interact favorably with negatively charged residues in the vicinity of the target cysteine. Its reactivity is approximately 2.5 times that of MTSEA and 10 times that of MTSES.[6][7] |

| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | May be repelled by negatively charged residues, providing insights into the electrostatic potential of the protein surface. It is highly reactive with ionized thiolates.[2][3] |

The Substituted Cysteine Accessibility Method (SCAM): A Powerful Tool for Topological Mapping

The primary application of charged, cell-impermeant MTS reagents is the Substituted Cysteine Accessibility Method (SCAM). This elegant and powerful technique combines site-directed mutagenesis with chemical labeling to systematically map the accessibility of individual amino acid residues in a membrane protein.[4][8]

The core principle of SCAM involves:

-

Creating a Cysteine-less Template: If the protein of interest contains native cysteine residues that are not essential for its structure or function, they are typically mutated to a non-reactive amino acid like serine or alanine. This creates a "cysteine-less" background, ensuring that any observed reactivity is due to the engineered cysteine.[6]

-

Site-Directed Cysteine Mutagenesis: Individual amino acid residues at desired positions within the protein are then systematically mutated to cysteine, one at a time.[6]

-

Expression and Accessibility Probing: The cysteine-mutant proteins are expressed in a suitable cell system (e.g., Xenopus oocytes or mammalian cell lines). The intact cells are then exposed to a charged, cell-impermeant MTS reagent.[4][6]

-

Functional Analysis: The effect of the MTS reagent on the protein's function is measured. For ion channels, this is often a change in ion conductance, which can be monitored using electrophysiological techniques like patch-clamping.[4] If the introduced cysteine is in a functionally important and accessible region, its modification by the bulky, charged MTS reagent will likely alter the protein's activity.

-

Topological Mapping: By systematically testing a series of cysteine mutants across the protein sequence, a map of accessible and inaccessible residues can be constructed, revealing the protein's topology. Residues that are modified by the externally applied charged MTS reagent are inferred to be on the extracellular face of the protein.

Detailed Protocols

Protocol 1: Preparation of Charged MTS Reagent Stock Solutions

Important Considerations: MTS reagents are susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare fresh stock solutions immediately before use.[6]

Materials:

-

[2-(Trimethylammonium)ethyl] methanethiosulfonate bromide (MTSET)

-

Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of MTS reagent to warm to room temperature before opening to prevent condensation.

-

For a 1 M stock solution, dissolve the appropriate amount of MTS reagent in anhydrous DMSO. For example, to prepare 10 µL of a 1 M MTSET (MW: 278.23 g/mol ) stock, dissolve 2.78 mg of MTSET in 10 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Immediately before use, dilute the stock solution to the desired final concentration in the appropriate extracellular buffer.

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) on Intact Cells

This protocol provides a general framework for performing SCAM on a membrane protein expressed in a cellular system. The specific parameters, such as MTS reagent concentration and incubation time, may need to be optimized for the protein of interest.

Materials:

-

Cells expressing the cysteine-mutant membrane protein of interest

-

Extracellular recording solution (e.g., for electrophysiology)

-

Freshly prepared charged MTS reagent (MTSET or MTSES)

-

Instrumentation for functional analysis (e.g., patch-clamp setup)

Procedure:

-

Cell Preparation: Prepare the cells expressing the cysteine mutant according to standard protocols for the chosen functional assay.

-

Baseline Measurement: Obtain a stable baseline recording of the protein's activity before applying the MTS reagent.

-

MTS Reagent Application: Perfuse the cells with the extracellular solution containing the desired concentration of the charged MTS reagent. Routinely, concentrations of 1 mM for MTSET and 10 mM for MTSES are applied for 1 to 5 minutes.[6]

-

Monitoring Functional Changes: Continuously monitor the protein's activity during and after the application of the MTS reagent. A change in function (e.g., inhibition or potentiation of current) that is irreversible upon washout of the reagent indicates covalent modification of the introduced cysteine.

-

Washout: After the desired incubation time, thoroughly wash the cells with the extracellular solution to remove any unreacted MTS reagent.

-

Data Analysis: Quantify the extent of functional modification. The rate of modification can also be determined by applying the MTS reagent for different durations.

Protocol 3: Validating Cell Impermeability

Ensuring the cell-impermeant nature of the charged MTS reagents is critical for the correct interpretation of SCAM data. This protocol describes essential controls to validate this property.

Controls:

-

Cysteine-less Control: Express the cysteine-less version of the target protein and expose it to the charged MTS reagent. No functional modification should be observed, confirming that the reagent does not have non-specific effects on the protein.[6]

-

Intracellular Cysteine Control: Engineer a cysteine residue in a known intracellular loop of the protein. When the charged MTS reagent is applied externally to intact cells, there should be no functional modification. However, if the cell membrane is permeabilized (e.g., in an excised patch-clamp configuration), the reagent should then be able to access and modify the intracellular cysteine, leading to a functional change. This control directly demonstrates the membrane impermeability of the reagent.

-

Comparison with a Membrane-Permeant Reagent: Compare the effects of the charged MTS reagent with a known membrane-permeant, uncharged MTS reagent like MMTS (Methyl methanethiosulfonate). The membrane-permeant reagent should be able to modify both extracellular and intracellular cysteines in intact cells.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No functional modification observed for a putative extracellular cysteine. | 1. The cysteine residue is not accessible (buried within the protein structure). 2. The MTS reagent is degraded. 3. The concentration or incubation time is insufficient. | 1. Choose a different residue in the same loop. 2. Always use freshly prepared MTS solutions. 3. Increase the concentration and/or incubation time of the MTS reagent. |

| Modification observed with an intracellular cysteine control in intact cells. | 1. The MTS reagent is not truly cell-impermeant under the experimental conditions. 2. The cell membrane integrity is compromised. | 1. Use a more highly charged or larger MTS reagent. 2. Ensure gentle handling of cells and use appropriate physiological solutions. Perform a cell viability assay to check membrane integrity. |

| High background or non-specific effects. | 1. The MTS reagent is reacting with other cellular components. 2. The cysteine-less protein is not completely inert. | 1. Include a scavenger for the MTS reagent in the intracellular solution for excised patch experiments. 2. Thoroughly characterize the cysteine-less construct to ensure it has no reactive native cysteines. |

| Variability in results. | 1. Inconsistent preparation of MTS solutions. 2. Differences in cell health or expression levels. | 1. Be meticulous in preparing fresh MTS solutions for each experiment. 2. Standardize cell culture and transfection/expression protocols. |

Case Study: Mapping the Pore of an Ion Channel

A classic application of SCAM with charged MTS reagents is the identification of amino acid residues that line the ion-conducting pore of a channel protein. By introducing cysteines at sequential positions along a transmembrane segment predicted to form part of the pore, researchers can determine which residues are accessible to externally applied MTSET or MTSES.

If a cysteine at a specific position is modified by MTSET and this modification leads to a block of ion flow, it provides strong evidence that this residue is located within the pore.[9] The pattern of accessible residues (e.g., every third or fourth residue in an alpha-helix) can reveal the secondary structure of the pore-lining segment. Furthermore, the differential reactivity with MTSET and MTSES can provide insights into the electrostatic environment within the pore, which is crucial for ion selectivity and conduction.[10]

Conclusion

The cell-impermeant property of charged MTS reagents provides a powerful and elegant approach to dissecting the architecture of membrane proteins in their native cellular environment. The Substituted Cysteine Accessibility Method, when coupled with functional analysis, offers a high-resolution view of the extracellularly exposed domains, providing invaluable information for understanding protein function, mechanism, and for the development of novel therapeutics. By carefully designing experiments with appropriate controls and a systematic approach, researchers can confidently map the external landscape of their protein of interest, contributing to a deeper understanding of the complex molecular machinery at the cell surface.

References

-

Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307–310. [Link]

-

Bogdanov, M., Heacock, P. N., & Dowhan, W. (2010). Mapping of membrane protein topology by substituted cysteine accessibility method (SCAM™). In Lipid-Protein Interactions (pp. 263-281). Humana Press. [Link]

-

Cahalan, M. D., & Hall, J. E. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current protocols in neuroscience, 8(1), 4-15. [Link]

-

Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying reagents to determine the accessibility of cysteines in membrane proteins. Neuropharmacology, 35(7), 797-804. [Link]

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in enzymology, 293, 123–145. [Link]

-

Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in enzymology, 47, 407-430. [Link]

-

Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current protocols in neuroscience, 8(1), Unit-4. [Link]

-

McNally, B. A., Somasundaram, A., Yamashita, M., & Prakriya, M. (2012). Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. The Journal of physiology, 590(21), 5317–5330. [Link]

-

Stauffer, D. A., & Karlin, A. (1994). Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6849. [Link]

-

Wu, G., & Yang, J. (2010). Cysteine scanning and modification reveal major differences between BK channels and Kv channels in the inner pore region. The Journal of general physiology, 135(4), 347–358. [Link]

-

Zaydman, M. A., & Cui, J. (2014). Insights into the mechanism of pore opening of acid-sensing ion channel 1a. The Journal of general physiology, 143(3), 365–381. [Link]

-

Zhang, G., & Cui, J. (2014). An in vivo assay identifies changes in residue accessibility on mechanosensitive channel gating. The Journal of general physiology, 143(5), 615–626. [Link]

-

Samanta, A., et al. (2023). Ion permeation pathway within the internal pore of P2X receptor channels. eLife, 12, e84236. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biotium.com [biotium.com]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. elifesciences.org [elifesciences.org]

- 6. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide (MTSET) | CAS 91774-25-3 | United States Biological | Biomol.com [biomol.com]

- 8. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cysteine scanning and modification reveal major differences between BK channels and Kv channels in the inner pore region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Covalent Modification of Cysteine Residues with MTS Reagents: An In-Depth Guide to Application and Protocol

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the covalent modification of cysteine residues using methanethiosulfonate (MTS) reagents. We will delve into the underlying chemistry, explore the versatility of MTS reagents, and provide field-proven insights to ensure robust and reproducible experimental outcomes.

Introduction: The Power and Precision of Cysteine Modification

The selective modification of amino acid residues is a cornerstone of protein biochemistry, enabling the exploration of protein structure, function, and dynamics. Among the naturally occurring amino acids, cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for specific chemical ligation.[1][2] The nucleophilicity and relatively low abundance of cysteine residues make them ideal handles for introducing biophysical probes, affinity tags, or therapeutic payloads.[1][2]

Methanethiosulfonate (MTS) reagents have emerged as a superior class of compounds for the specific and efficient modification of cysteine residues.[3] Compared to traditional reagents like iodoacetamides and maleimides, MTS reagents exhibit significantly faster reaction rates under mild physiological conditions, often achieving stoichiometric labeling with minimal excess reagent.[3] This high reactivity and specificity stem from the facile reaction of the thiol group with the thiosulfonate moiety, resulting in the formation of a stable disulfide bond.[3][4][5] A key advantage of this linkage is its reversibility; the disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, offering an element of experimental control.[3]

The versatility of MTS chemistry is further enhanced by the wide array of available R groups, which can be tailored to introduce a variety of functionalities, including charged groups, fluorescent reporters, spin labels, and biotin tags.[3][4] This adaptability makes MTS reagents invaluable tools in diverse applications, from mapping the topology of membrane proteins to probing the conformational changes associated with protein function.[3][4][6]

The Chemistry of MTS Reagents: A Mechanistic Overview

The reaction between a cysteine residue and an MTS reagent is a nucleophilic substitution where the thiolate anion (S⁻) of the cysteine attacks the sulfur atom of the thiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the MTS reagent's R group, with the concomitant release of methanesulfinic acid.

Reaction Mechanism: Protein-SH + CH₃-S-SO₂-R → Protein-S-S-R + CH₃-SO₂H

The high reactivity of MTS reagents is attributed to the excellent leaving group character of the methanesulfinate anion. The intrinsic reaction rates with thiols are remarkably high, on the order of 10⁵ M⁻¹s⁻¹.[3][4] This rapid kinetics allows for complete modification within seconds to minutes, even at micromolar concentrations of the reagent.[3][4]

Figure 1. Reaction mechanism of cysteine modification by an MTS reagent. The cysteine thiol attacks the thiosulfonate, forming a disulfide bond and releasing methanesulfinic acid.

A Guide to Selecting the Appropriate MTS Reagent

The choice of MTS reagent is dictated by the specific experimental question. The diverse functionalities that can be incorporated into the 'R' group provide a powerful toolkit for protein biochemists.

| Reagent Type | Examples | Key Characteristics & Applications |

| Small & Charged | MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate) MTSES ([2-Sulfonatoethyl] methanethiosulfonate) | MTSET (positively charged), MTSES (negatively charged). Membrane impermeant. Used to probe the electrostatic environment and accessibility of cysteine residues in ion channels and transporters.[3] |

| Small & Neutral | MTSEA ([2-Aminoethyl] methanethiosulfonate) MMTS (Methyl methanethiosulfonate) | MTSEA is membrane permeant to some extent.[3][7] Used to assess the accessibility of buried or transmembrane cysteine residues. |

| Fluorescent | Fluorescein-MTS, Rhodamine-MTS | Covalently attaches a fluorescent probe to a cysteine residue. Enables studies of protein conformational changes via fluorescence resonance energy transfer (FRET) or environment-sensitive fluorescence quenching.[4] |

| Spin Label | MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) | Introduces a nitroxide spin label for electron paramagnetic resonance (EPR) spectroscopy. Used to measure distances and probe the dynamics of protein domains.[8] |

| Biotinylated | MTSEA-Biotin | Attaches a biotin tag for affinity purification or detection using streptavidin conjugates.[6] |

Experimental Protocols: From Theory to Practice

Essential Pre-Reaction Considerations

Protein Preparation:

-

Cysteine Availability: For proteins with multiple native cysteines, site-directed mutagenesis is often employed to create a protein with a single, strategically placed cysteine for modification.[3][9] This ensures site-specificity of the labeling.

-

Reduction of Disulfide Bonds: Ensure the target cysteine is in its reduced, free thiol form. If the protein contains disulfide bonds or has been oxidized during purification, it must be treated with a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and thus does not compete with the protein for the MTS reagent.

Reagent Handling and Storage:

-

MTS reagents are hygroscopic and susceptible to hydrolysis, especially in the presence of nucleophiles.[3][4]

-

Warm the vial to room temperature before opening to prevent condensation.[3][4]

-

Prepare stock solutions immediately before use.[3][4] For non-water-soluble MTS reagents, DMSO is a suitable solvent.[3]

Figure 2. General workflow for the covalent modification of a protein with an MTS reagent.

Protocol 1: General Labeling of a Purified Protein

This protocol provides a general framework for labeling a purified protein containing a reactive cysteine residue.

Materials:

-

Purified protein with a target cysteine (1-10 mg/mL)

-

Reaction Buffer: PBS or HEPES, pH 7.0-7.5, degassed

-

MTS reagent of choice

-

DMSO (if required for dissolving the MTS reagent)

-

Quenching solution (e.g., 1 M β-mercaptoethanol or DTT)

-

Desalting column or dialysis cassette for buffer exchange and removal of excess reagent

Procedure:

-

Protein Preparation:

-

If necessary, reduce the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Remove the TCEP using a desalting column pre-equilibrated with the degassed reaction buffer.

-

-

Reagent Preparation:

-

Prepare a 10-100 mM stock solution of the MTS reagent in an appropriate solvent (water or DMSO) immediately before use.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the MTS reagent stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching solution (e.g., β-mercaptoethanol to a final concentration of 10-20 mM).

-

-

Removal of Excess Reagent:

-

Remove unreacted MTS reagent and byproducts by extensive dialysis against a suitable buffer or by using a desalting column.

-

-

Confirmation of Labeling:

-

Assess the extent of labeling using methods described in Section 5.

-

Protocol 2: Substituted-Cysteine Accessibility Mapping (SCAM)

SCAM is a powerful technique to probe the structure and environment of specific residues within a protein, particularly in membrane proteins like ion channels.[3][4][5] It involves systematically introducing cysteine residues at different positions and then assessing their reactivity with MTS reagents of varying properties (e.g., size, charge).

Materials:

-

Cells or oocytes expressing the cysteine-substituted protein of interest

-

A panel of MTS reagents (e.g., MTSET, MTSES, MTSEA)

-

Appropriate physiological buffers

-

Functional assay setup (e.g., electrophysiology rig for ion channels)

Procedure:

-

Expression of Cysteine Mutants:

-

Generate a series of single-cysteine mutants of the target protein using site-directed mutagenesis.

-

Express these mutants in a suitable system (e.g., Xenopus oocytes, HEK293 cells).

-

-

Functional Baseline Measurement:

-

Measure the baseline function of the protein (e.g., ion current in response to a stimulus).

-

-

Application of MTS Reagent:

-

Washout and Post-Modification Functional Measurement:

-

Thoroughly wash out the MTS reagent.

-

Measure the function of the protein again. A change in function (e.g., potentiation or inhibition of current) indicates that the cysteine residue was accessible and that its modification impacts protein activity.

-

-

Data Analysis:

-

The rate of functional change can be used to infer the accessibility of the cysteine residue.[3]

-

By using MTS reagents with different charges, information about the electrostatic environment of the pore or binding pocket can be obtained.[6]

-

The use of membrane-impermeant versus permeant reagents can help determine the sidedness (extracellular vs. intracellular) of the residue.[3][7]

-

Validation and Quantification of Cysteine Modification

It is crucial to verify the extent and specificity of the labeling reaction. Several methods can be employed:

-

Mass Spectrometry (MS): This is the most direct and accurate method. By comparing the molecular weight of the unmodified and modified protein, the number of attached labels can be determined.[11][12] Tandem MS (MS/MS) can be used to pinpoint the exact site of modification.[13]

-

Ellman's Assay: This colorimetric assay quantifies the number of free sulfhydryl groups remaining after the labeling reaction. A decrease in the number of free thiols corresponds to the extent of modification.

-

Fluorescence Spectroscopy: If a fluorescent MTS reagent is used, the labeling efficiency can be estimated by measuring the fluorescence of the labeled protein and comparing it to a standard curve of the free fluorophore.

-

Functional Assays: As demonstrated in the SCAM protocol, a change in protein function upon modification can serve as an indirect but powerful confirmation of labeling.[3][4]

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Incomplete reduction of disulfide bonds - Hydrolysis of the MTS reagent - Inaccessible cysteine residue - Incorrect buffer pH | - Ensure complete reduction with TCEP and its subsequent removal. - Prepare fresh MTS reagent solutions immediately before use. - Consider denaturing conditions for labeling if protein structure is not a concern, or use a more membrane-permeant MTS reagent. - Maintain a pH between 7.0 and 7.5 for optimal reaction. |

| Non-specific Labeling | - High concentration of MTS reagent - Prolonged reaction time | - Titrate the concentration of the MTS reagent to find the optimal molar excess. - Optimize the incubation time. |

| Protein Precipitation | - The attached label alters protein solubility - High concentration of organic solvent (e.g., DMSO) | - Use a more hydrophilic MTS reagent if possible. - Minimize the volume of organic solvent added to the protein solution. |

Conclusion: A Versatile Tool for Protein Science

Covalent modification of cysteine residues with MTS reagents is a robust and versatile strategy for probing protein structure and function. The high specificity, rapid reaction kinetics, and the diversity of available functionalities make MTS reagents indispensable tools for researchers in basic science and drug discovery. By understanding the underlying chemistry and following well-defined protocols, scientists can confidently employ this powerful technique to gain deeper insights into the complex world of proteins.

References

-

Interchim. (n.d.). MTS reagents. Retrieved from [Link]

-

Roberts, J. A., et al. (2008). Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors. Molecular Pharmacology, 74(5), 1339-1348. Retrieved from [Link]

-

Stillman, M. J. (2014). Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins. International Journal of Molecular Sciences, 15(7), 12584-12621. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

-

ACS Publications. (2024). Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. Inorganic Chemistry. Retrieved from [Link]

-

ACS Publications. (2024). Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. Inorganic Chemistry. Retrieved from [Link]

-

Kuznetsova, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(4), 267-276. Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]

-

Fantasia, R. J., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABAA Receptors. ACS Chemical Neuroscience, 13(15), 2326-2337. Retrieved from [Link]

-

Springer Nature. (2017). Analysis of Cysteine Redox Post-Translational Modifications in Cell Biology and Drug Pharmacology. In: Redox-Active Therapeutics. Springer, Cham. Retrieved from [Link]

-

ResearchGate. (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. Retrieved from [Link]

-

Forster, I. C., et al. (2002). Cysteine Mutagenesis Reveals Novel Structure-Function Features within the Predicted Third Extracellular Loop of the Type IIa Na+/Pi Cotransporter. Journal of Biological Chemistry, 277(35), 32189-32200. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectrometry for Post-Translational Modifications. In: Neuroproteomics. Retrieved from [Link]

-

PubMed. (1990). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Analytical Biochemistry, 184(2), 258-262. Retrieved from [Link]

-

Rowley, A., et al. (2000). Applications of protein mass spectrometry in cell biology. Methods, 20(4), 383-397. Retrieved from [Link]

-

MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

-

ISCA. (2024). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

-

PubMed. (2007). Efficient site-specific labeling of proteins via cysteines. Nature Protocols, 2(11), 2989-2993. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12825. Retrieved from [Link]

-

ResearchGate. (2012). Mass spectrometry for protein identification and the study of post translational modifications. Retrieved from [Link]

-

Frontiers. (2022). Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins. Frontiers in Bioengineering and Biotechnology, 10, 878311. Retrieved from [Link]

-

MDPI. (n.d.). Site Directed Spin Labeling. In: Encyclopedia. Retrieved from [Link]

-

National Cancer Institute. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Springer. (2015). Site-Specific Protein Labeling: Methods and Protocols. In: Methods in Molecular Biology. Retrieved from [Link]

-

Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploratory Research and Hypothesis in Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and their concentrations used during MTs analysis. [Image]. Retrieved from [Link]

-

ScienceDirect. (2012). Gaining weight in structural biology: Applications of mass spectrometry in protein science. Methods, 56(3), 305-306. Retrieved from [Link]

-

MDPI. (2023). Structure and Function of Membrane Proteins. International Journal of Molecular Sciences, 24(9), 8261. Retrieved from [Link]

Sources

- 1. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. interchim.fr [interchim.fr]

- 5. biotium.com [biotium.com]

- 6. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins [frontiersin.org]

- 10. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. msvision.com [msvision.com]

- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH) Labeling Failures

Welcome to the technical support center for 6-(Triethylammonium)hexyl Methanethiosulfonate Bromide (MTS-TEAH) labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the labeling of proteins and other biomolecules with this specific thiol-reactive reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges in your experiments.

Understanding the Chemistry of MTS-TEAH Labeling

MTS-TEAH is a member of the methanethiosulfonate (MTS) family of reagents, which are highly specific for the sulfhydryl group (-SH) of cysteine residues.[1][2] The reaction results in the formation of a stable disulfide bond between the target molecule and the MTS-TEAH probe.[2] This specificity makes MTS reagents powerful tools for probing protein structure and function, particularly in techniques like substituted cysteine accessibility mapping (SCAM).[1][2]

The key features of MTS-TEAH are its positively charged triethylammonium headgroup and its six-carbon (hexyl) linker. The positive charge generally renders the molecule membrane-impermeant, a crucial consideration when studying membrane proteins. The hexyl linker provides a spacer between the reactive group and the charged headgroup.

The Labeling Reaction: A Closer Look

The core of the labeling process is a nucleophilic attack by the deprotonated thiol group (thiolate anion, -S⁻) on the sulfur atom of the methanethiosulfonate group. This reaction is highly efficient and proceeds rapidly under mild pH conditions.

Caption: MTS-TEAH labeling reaction mechanism.

Troubleshooting Guide: Common Problems and Solutions

This section is structured in a question-and-answer format to directly address the challenges you may be facing in your MTS-TEAH labeling experiments.

Q1: I am not seeing any labeling of my protein. What are the likely causes?

This is the most common issue and can stem from several factors, from reagent integrity to reaction conditions. Let's break down the possibilities.

A1: Potential Causes and Solutions

| Potential Cause | Explanation | Recommended Action |

| Degraded MTS-TEAH Reagent | MTS reagents are susceptible to hydrolysis in the presence of water.[1][2] If the reagent has been improperly stored or is old, it may be inactive. | Storage: Store MTS-TEAH desiccated at -20°C.[1][3] Allow the vial to warm to room temperature before opening to prevent condensation.[1][2] Solution Preparation: Always prepare MTS-TEAH solutions fresh, immediately before use.[1][2] While aqueous solutions may be stable for a few hours at 4°C, it is best practice to use them promptly.[1][2] |

| Inaccessible Cysteine Residue | The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the MTS-TEAH reagent. Slower than expected reaction rates can also indicate partial accessibility.[1] | Denaturation: Consider performing the labeling under partially denaturing conditions to expose the cysteine residue. Use this approach with caution as it may irreversibly damage your protein. Site-Directed Mutagenesis: If you are working with a recombinant protein, consider introducing a cysteine at a more solvent-exposed site. |

| Oxidized Cysteine Residues | Cysteine residues can oxidize to form disulfide bonds (cystine) or other oxidized species, which are not reactive with MTS reagents. | Reduction of Disulfides: Prior to labeling, treat your protein with a reducing agent to ensure all cysteine residues are in their free thiol state. Dithiothreitol (DTT): A common choice, but it must be completely removed before adding MTS-TEAH, as DTT itself will react with the reagent.[4] Tris(2-carboxyethyl)phosphine (TCEP): A thiol-free reducing agent that often does not need to be removed before labeling. However, be aware that TCEP can sometimes interfere with maleimide-based labeling, so its compatibility with MTS reagents should be confirmed for your specific protein.[4] |

| Incorrect Buffer Conditions | The pH of the reaction buffer is critical. The thiol group needs to be in its nucleophilic thiolate form to react efficiently. | Optimal pH: Perform the labeling reaction in a buffer with a pH between 7.0 and 7.5. At this pH, the cysteine thiol is sufficiently nucleophilic to react specifically with the MTS reagent without significant side reactions from other nucleophilic residues like lysine. Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) if there is any concern about side reactions, although MTS reagents are highly specific for thiols. Phosphate-buffered saline (PBS) or HEPES are generally safe choices. |

Q2: My labeling efficiency is very low. How can I improve it?

A2: Strategies to Enhance Labeling Efficiency

Low labeling efficiency can be a result of suboptimal reaction parameters. Here's how to address this:

| Parameter | Explanation | Optimization Strategy |

| Molar Ratio of MTS-TEAH to Protein | An insufficient amount of the labeling reagent will result in incomplete labeling. | Increase Molar Excess: Start with a 10- to 20-fold molar excess of MTS-TEAH over the protein. You may need to empirically determine the optimal ratio for your specific protein. |

| Reaction Time and Temperature | The reaction may not have proceeded to completion. | Extend Incubation Time: Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C. Increase Temperature: If your protein is stable at higher temperatures, you can try incubating at 37°C for a shorter period. |

| Protein Concentration | Very dilute protein solutions can slow down the reaction kinetics. | Concentrate Protein: If possible, perform the labeling reaction with a higher concentration of your protein (e.g., 1-10 mg/mL). |

Q3: I am observing non-specific labeling or protein aggregation. What should I do?

A3: Minimizing Non-Specific Reactions and Aggregation

While MTS reagents are highly specific for thiols, side reactions and protein instability can occur.

| Issue | Explanation | Preventative Measures |

| Non-Specific Labeling | Although rare, at very high pH or with extremely high concentrations of the reagent, some reaction with other nucleophilic residues (e.g., lysine) might occur. | Control pH: Maintain the reaction pH in the recommended range of 7.0-7.5. Optimize Reagent Concentration: Avoid using an excessively large molar excess of MTS-TEAH. |

| Protein Aggregation | The labeling process itself or the modification of a critical cysteine residue can sometimes lead to protein unfolding and aggregation. | Check Protein Stability: Ensure your protein is stable in the chosen reaction buffer and at the reaction temperature. Solubility Enhancers: Consider adding mild, non-reactive detergents or other stabilizing agents to your buffer. |

Q4: How do I stop the labeling reaction and remove the excess MTS-TEAH?

A4: Quenching and Purification

It is crucial to stop the reaction to prevent further, potentially non-specific, modification and to remove the unreacted reagent which could interfere with downstream applications.

-

Quenching: To quench the reaction, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.[1][2] This will react with and consume any remaining MTS-TEAH.

-

Purification: The labeled protein can be separated from the excess reagent and quenching agent by:

-

Dialysis: Effective for larger proteins.

-

Size-Exclusion Chromatography (e.g., Sephadex G-25): A rapid method for separating the labeled protein from smaller molecules.

-

Experimental Protocols

Protocol 1: General Labeling of a Protein with MTS-TEAH

This protocol provides a starting point for labeling a purified protein in solution.

-

Protein Preparation: a. Dissolve or dilute your purified protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). b. If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature.

-

MTS-TEAH Solution Preparation: a. Immediately before use, dissolve the MTS-TEAH powder in a suitable solvent (e.g., water or DMSO) to prepare a 10-100 mM stock solution.

-

Labeling Reaction: a. Add the MTS-TEAH stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching the Reaction: a. Add L-cysteine from a stock solution to a final concentration of 20 mM to quench the reaction. Incubate for 15 minutes.

-

Purification of the Labeled Protein: a. Separate the labeled protein from excess MTS-TEAH and quenching reagent using a desalting column or dialysis.

Caption: Workflow for MTS-TEAH protein labeling.

Protocol 2: Verifying Labeling with Mass Spectrometry

Mass spectrometry is a definitive way to confirm successful labeling by detecting the mass shift corresponding to the addition of the MTS-TEAH tag.

-

Sample Preparation: a. Take a small aliquot of your unlabeled and labeled protein samples. b. If necessary, perform a buffer exchange into a mass spectrometry-compatible buffer (e.g., ammonium bicarbonate).

-

Intact Mass Analysis: a. Analyze the intact mass of the unlabeled and labeled protein using a suitable mass spectrometer (e.g., ESI-QTOF). b. Calculate the expected mass shift upon labeling with MTS-TEAH. The mass of the added moiety is that of the MTS-TEAH minus the bromide counter-ion and the leaving methanesulfinic acid group.

-

Peptide Mapping (for site-specific confirmation): a. Digest the unlabeled and labeled proteins with a protease (e.g., trypsin). b. Analyze the resulting peptide mixtures by LC-MS/MS. c. Identify the cysteine-containing peptide and look for the corresponding mass shift in the labeled sample. MS/MS fragmentation can confirm the site of modification.

Frequently Asked Questions (FAQs)

-

Is MTS-TEAH membrane permeable?

-